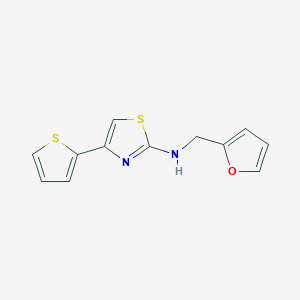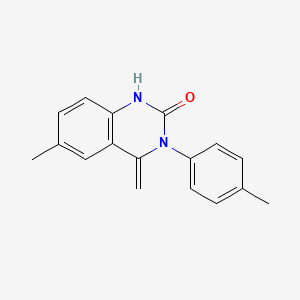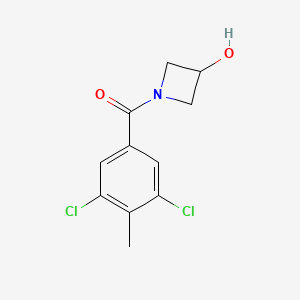![molecular formula C16H28N2O3 B5691876 1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)
1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone, commonly known as THP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THP-1 is a pyrrolidinone derivative and has been synthesized using various methods.
Mecanismo De Acción
THP-1 exerts its therapeutic effects by modulating various signaling pathways and cellular processes. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular metabolism and energy homeostasis. THP-1 also inhibits the activity of the mTOR pathway, which is involved in cell growth and proliferation. Additionally, THP-1 has been shown to activate the Nrf2 pathway, which is involved in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects:
THP-1 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation, as well as improve mitochondrial function and promote autophagy. THP-1 has also been shown to improve glucose and lipid metabolism, as well as reduce blood pressure and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THP-1 has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to modulate multiple signaling pathways. However, THP-1 also has some limitations, including its high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for THP-1 research, including its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of THP-1 and to optimize its therapeutic potential. Finally, more research is needed to explore the potential use of THP-1 in the prevention and treatment of age-related diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, THP-1 is a promising chemical compound that has potential therapeutic applications in the treatment of various diseases. Its unique mechanism of action and wide range of biochemical and physiological effects make it an attractive target for future research. Further studies are needed to fully understand the potential of THP-1 and to optimize its therapeutic potential.
Métodos De Síntesis
THP-1 has been synthesized using various methods, including the reaction of 4-hydroxy-3,3,4-trimethyl-1-piperidinecarboxylic acid with ethyl chloroformate and pyrrolidinone, or through the reaction of 4-hydroxy-3,3,4-trimethyl-1-piperidinecarboxylic acid with N-methylpyrrolidone and carbonyldiimidazole. The synthesis of THP-1 is a complex process that requires careful attention to detail and yields a high-quality product.
Aplicaciones Científicas De Investigación
THP-1 has been extensively studied for its potential therapeutic applications, including its use in the treatment of cancer, cardiovascular diseases, and neurological disorders. THP-1 has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases and neurological disorders.
Propiedades
IUPAC Name |
1-[4-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-4-oxobutyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-15(2)12-18(11-8-16(15,3)21)14(20)7-5-10-17-9-4-6-13(17)19/h21H,4-12H2,1-3H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFZHUAFFFJCHH-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(C)O)C(=O)CCCN2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(CC1(C)C)C(=O)CCCN2CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-4-oxobutyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
![N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)

![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)

![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)